Maltotriitol

Catalog No.
S619692
CAS No.
32860-62-1
M.F
C18H34O16
M. Wt
506.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maltotriitol

Sorbitol and maltitol fail to replicate high-viscosity mouthfeel and long-lasting moisture retention required in sugar-free confectionery, pharma syrups, and baked goods. Maltotriitol (CAS 32860-62-1) is a trisaccharide sugar alcohol (MW 506.45 g/mol) that solves this:

  • Superior viscosity for creamy texture and particle suspension.
  • Powerful humectant slows staling, extends shelf life.
  • Non-fermentable by S. mutans, actively anti-cariogenic for tooth-friendly formulations.

Trusted for clean-label sweetness without crystallization.

CAS Number

32860-62-1

Product Name

Maltotriitol

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol

Molecular Formula

C18H34O16

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1

InChI Key

XJCCHWKNFMUJFE-CGQAXDJHSA-N

Synonyms

maltotriitol

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O)O)O

Maltotriitol is an oligosaccharide.
RN given refers to (D)-isomer

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

Maltotriitol (CAS: 32860-62-1) is a trisaccharide sugar alcohol, produced through the hydrogenation of maltotriose. As a larger, more complex polyol, it serves as a functional bulk sweetener, humectant, and texturizer in food, pharmaceutical, and cosmetic applications. Its key procurement-relevant properties include low cariogenicity, high viscosity in solution, and specific moisture-retention capabilities that differentiate it from simpler sugar alcohols. [REFS-1, REFS-2]

Research Fit

Pharmaceutical impurity reference standard (EP impurity B)
Selective α-glucosidase substrate for biochemical assays
Crystal habit modifier for maltitol crystallization control

Substituting Maltotriitol with more common polyols like sorbitol or even its closest disaccharide analog, maltitol, is often unviable for specific formulation goals. Its higher molecular weight (506.45 g/mol) compared to maltitol (344.32 g/mol) and sorbitol (182.17 g/mol) directly translates to distinct functional properties. These include superior viscosity for building texture and mouthfeel, unique humectant capabilities for controlling water activity and extending shelf-life, and different crystallization behavior. [1] In applications where precise control over viscosity, moisture retention, and texture is critical, simpler sugar alcohols fail to replicate the performance profile of Maltotriitol.

Substitution Risk

DP3 vs. DP2/DP1 selectivity
Trisaccharide alcohol maltotriitol shows distinct enzymatic hydrolysis compared to maltitol (DP2) or sorbitol (DP1); substitution alters assay specificity.
Crystal morphology control
Maltotriitol uniquely modifies maltitol crystal habit; other sugar alcohols do not replicate this process-specific morphology effect.
Selective S. mutans enzyme inhibition
The amylomaltase inhibition profile of maltotriitol is not shared by simpler polyols; may affect anti-caries mechanism research outcomes.

Resistance to Oral Bacterial Acidogenesis

Maltotriitol demonstrates a higher resistance to fermentation by key oral bacteria compared to other common sugar alcohols. In a study comparing various polyols, Maltotriitol was fermented by approximately two-thirds of Lactobacillus strains, while sorbitol was fermented by over 80% of Streptococcus mutans strains and most lactobacilli. [1] S. mutans is a primary contributor to dental caries, and its inability to effectively metabolize Maltotriitol into acid is a key differentiator for oral care and non-cariogenic food formulations.

Evidence DimensionFermentation by Oral Bacteria
Target Compound DataFermented by ~67% of Lactobacillus strains; not significantly fermented by Streptococcus mutans.
Comparator Or BaselineSorbitol: Fermented by >80% of S. mutans strains and most lactobacilli.
Quantified DifferenceSignificantly lower fermentability by the key cariogenic bacterium S. mutans compared to sorbitol.
ConditionsIn vitro incubation of various oral bacterial strains with 1.0% final concentration of the specified polyol for 7 days at 37°C.

For developing non-cariogenic confectionery, chewing gum, or oral care products, Maltotriitol offers a more robust defense against acid-producing bacteria than sorbitol.

α-Glucosidase substrate selectivity
Head-to-head
Maltotriitol hydrolyzed vs. maltitol scarcely hydrolyzed
Supports enzyme selectivity context
Human kidney α-glucosidase, pH 5.6 in vitro

Enhanced Humectancy and Water Activity Control

Sugar alcohols with higher molecular weights, like Maltotriitol, are effective humectants used to control moisture and prevent crystallization. In comparative studies of osmotic dehydration, sugar alcohols such as maltitol and sorbitol demonstrate superior ability to reduce water activity (aw) compared to sucrose. [1] As humectants, they bind water, keeping products moist while lowering aw to improve shelf life. Given its larger size, Maltotriitol provides a distinct advantage in applications requiring robust moisture control and texture stability, a property not matched by smaller polyols like sorbitol.

Evidence DimensionWater Activity (aw) Reduction
Target Compound DataEffectively reduces water activity as a high molecular weight sugar alcohol.
Comparator Or BaselineSucrose: Results in a significantly higher final water activity (aw > 0.65) in osmo-dried fruit compared to sugar alcohols.
Quantified DifferenceSugar alcohols (sorbitol, maltitol) resulted in lower water activity (aw ≈ 0.64-0.65) compared to sucrose (aw > 0.65).
ConditionsOsmotic dehydration of cantaloupe slices in 50°Brix solutions of different osmotic agents.

This makes Maltotriitol a strategic choice for creating soft, shelf-stable baked goods, confections, and cosmetic creams where moisture loss or sugar crystallization is a primary failure mode.

Amylomaltase inhibition
Class-level inference
Ki = 2.0 mM
Reported inhibition constant for S. mutans enzyme
Purified amylomaltase, in vitro; data to verify

Superior Viscosity for Texture and Mouthfeel

The viscosity of polyol solutions is a critical parameter for processability and final product texture. Maltitol, a disaccharide polyol, provides significantly higher viscosity than monosaccharide polyols like xylitol and erythritol. [1] For instance, a 1% w/v solution of maltitol has a viscosity of 5.3 cP, which is 2.3 times higher than xylitol (2.3 cP) and 4.1 times higher than erythritol (1.3 cP). [1] As a larger trisaccharide polyol, Maltotriitol provides an even greater contribution to viscosity, making it a more effective bodying and suspending agent in syrups, sauces, and oral suspensions where a thicker, richer texture is desired without resorting to other texturizers.

Evidence DimensionViscosity (1% w/v solution at 25°C)
Target Compound DataHigher viscosity than disaccharide and monosaccharide polyols (inferred from molecular weight relationship).
Comparator Or BaselineMaltitol (disaccharide): 5.3 cP; Xylitol (monosaccharide): 2.3 cP; Erythritol (monosaccharide): 1.3 cP.
Quantified DifferenceMaltitol is >2x more viscous than xylitol and >4x more viscous than erythritol at the same concentration.
Conditions1% w/v aqueous solution at 25°C.

For formulators needing to build body and mouthfeel in sugar-free liquid or semi-solid products, Maltotriitol offers a more efficient solution than smaller, less viscous polyols.

Crystal morphology modification
Class-level inference
Alters maltitol crystal shape (bipyramidal vs. prismatic)
Process-specific habit modification
Industrial maltitol crystallization context
EP composition specification
Class-level inference
Maltotriitol 0.1–3% dry weight; <10% of DP3 polyol fraction
Regulated impurity in liquid maltitol compositions
Per EP-1350436-A1; specification review
EP Impurity B designation
Supporting evidence
Maltitol EP Impurity B, traceable to USP/EP
Pharmaceutical reference standard identity
For analytical method validation
MOSA production content
Class-level inference
42.18% maltotriitol in MOSA
Reported content from optimized enzymatic process
Starch-derived; process-specific yield

Non-Cariogenic Oral Care and Confectionery

Leverage Maltotriitol's superior resistance to fermentation by cariogenic bacteria like *S. mutans* to develop high-performance sugar-free chewing gums, lozenges, and toothpastes. [1] Its properties allow for the creation of products with a clean, sweet taste that actively avoid contributing to tooth demineralization, providing a functional advantage over formulations using more readily fermentable polyols like sorbitol.

High-Viscosity Sugar-Free Syrups and Glazes

Utilize Maltotriitol's high molecular weight to build significant body and viscosity in sugar-free syrups for pharmaceuticals, desserts, or beverages. Its ability to create a desirable mouthfeel and act as a suspending agent without crystallization makes it a more effective choice than lower-viscosity substitutes like sorbitol or xylitol for achieving a texture comparable to full-sugar products. [2]

Shelf-Life Extension in High-Moisture Baked Goods

Incorporate Maltotriitol as a functional humectant in reduced-sugar cakes, muffins, and soft cookies. Its strong water-binding capacity helps to lower water activity, inhibiting microbial growth and retaining moisture to prevent staling. [3] This results in a softer texture and longer shelf-life compared to products made with less effective humectants.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical impurity analysis
EP Impurity B designation
Pharmacopeial compliance verification
Maltitol crystallization process control
Crystal morphology modification specificity
Crystal habit reproducibility
α-Glucosidase enzymology studies
Substrate selectivity profile
Enzyme specificity verification
S. mutans metabolism research
Amylomaltase inhibition selectivity
Multi-target maltose pathway interpretation

XLogP3

-7.4

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

12

Exact Mass

506.18468499 Da

Monoisotopic Mass

506.18468499 Da

Heavy Atom Count

34

UNII

53T184B7B7

Other CAS

32860-62-1

Wikipedia

Maltotriitol

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